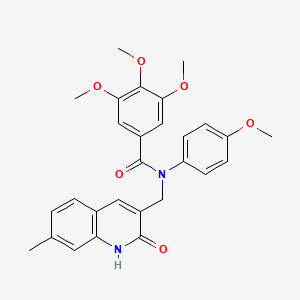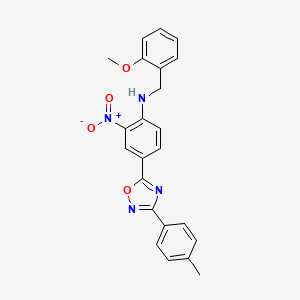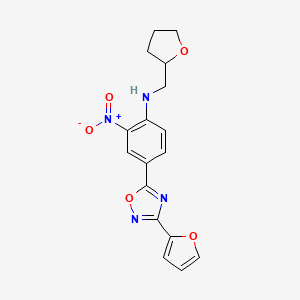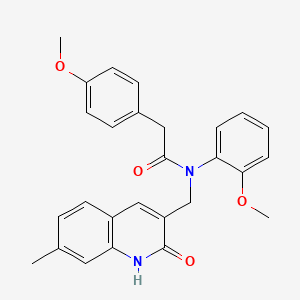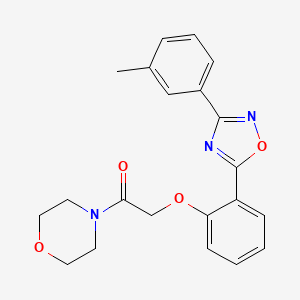
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as MTOE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The precise mechanism of action of 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not yet fully understood, but it is believed to act on a variety of targets in the central nervous system. It has been found to modulate the release of neurotransmitters such as glutamate and GABA, and to inhibit certain ion channels such as the NMDA receptor. It may also have effects on other targets such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy. However, further research is needed to fully understand the range of effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has several advantages for use in lab experiments, including its synthetic nature and the fact that it can be easily purified. It has also been found to have a variety of effects on the central nervous system, making it a valuable tool for researchers in a range of fields. However, there are also limitations to its use, including the fact that its precise mechanism of action is not yet fully understood, and that further research is needed to fully understand its range of effects.
Direcciones Futuras
There are several potential future directions for research on 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is its potential use as a tool for studying the central nervous system and the effects of neurotransmitters and ion channels. Further research is needed to fully understand the range of effects of this compound, and to explore its potential applications in a variety of fields.
Métodos De Síntesis
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with morpholine and 2-(2-chlorophenoxy)ethanone. This reaction produces this compound as a white crystalline solid, which can then be purified using a variety of techniques.
Aplicaciones Científicas De Investigación
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)20-22-21(28-23-20)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWDSOTEPWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
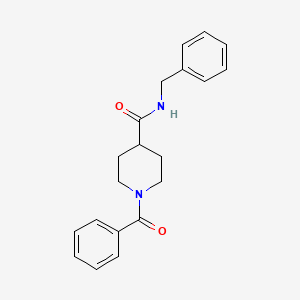


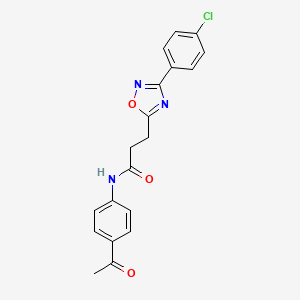
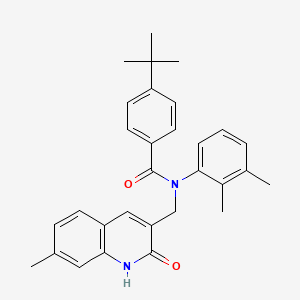
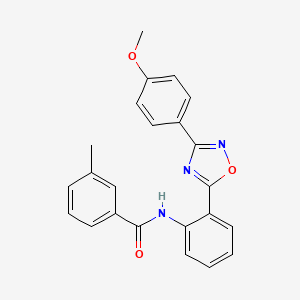
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

